
3-Amino-2-(ethylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-(ethylamino)benzoic acid: is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of an amino group at the third position and an ethylamino group at the second position on the benzoic acid ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(ethylamino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-chloro-m-xylene with acetic acid in the presence of sodium acetate as a catalyst. The mixture is heated to 80-100°C, and hydroperoxidation is added dropwise. After the reaction, 3-methyl-2-chlorobenzoic acid is obtained. This intermediate is then reacted with ammonia in DMSO solvent, with stannous chloride and sodium carbonate as catalysts, at 120-140°C. The final product, this compound, is obtained after further heating and insulation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.
化学反应分析
Types of Reactions
3-Amino-2-(ethylamino)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and ethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
3-Amino-2-(ethylamino)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-Amino-2-(ethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
Anthranilic acid: An aminobenzoic acid with an amino group at the second position.
3-Aminobenzoic acid: Similar structure but lacks the ethylamino group.
4-Aminobenzoic acid: Amino group at the fourth position instead of the third.
Uniqueness
3-Amino-2-(ethylamino)benzoic acid is unique due to the presence of both an amino group and an ethylamino group on the benzoic acid ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
3-amino-2-(ethylamino)benzoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-8-6(9(12)13)4-3-5-7(8)10/h3-5,11H,2,10H2,1H3,(H,12,13) |
InChI 键 |
YGKOALVWCAHWCW-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=C(C=CC=C1N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


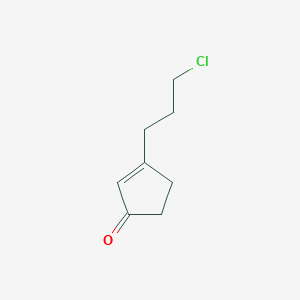


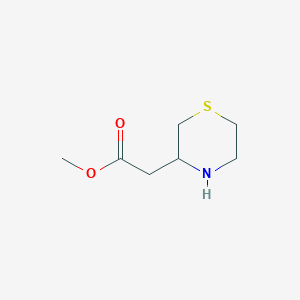
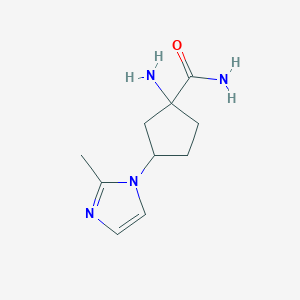


![4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13088375.png)



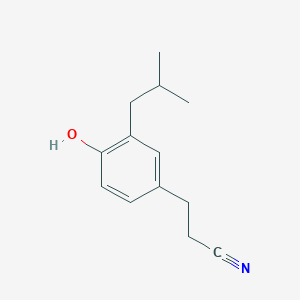
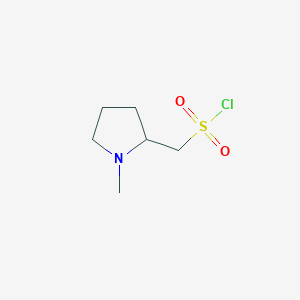
![tert-Butyl(5-chlorobenzo[d]thiazol-2-yl)carbamate](/img/structure/B13088404.png)
